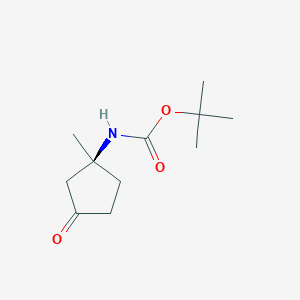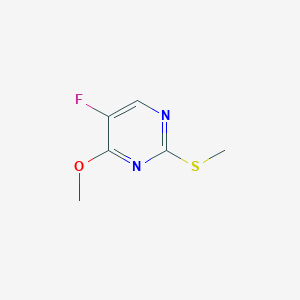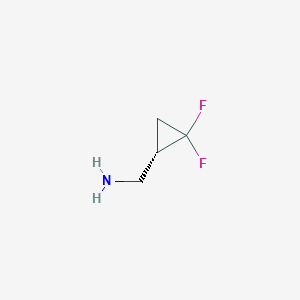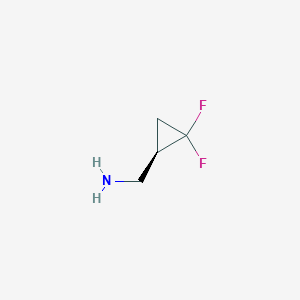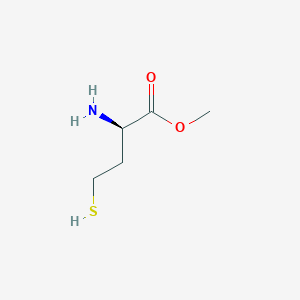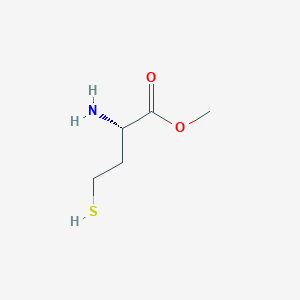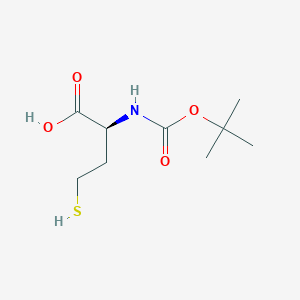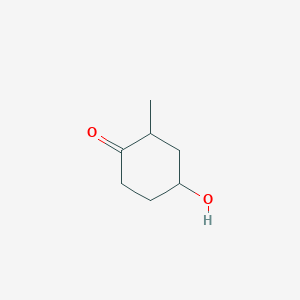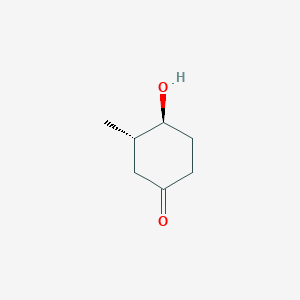
(3S,4S)-3-Methyl-4-hydroxycyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Methyl-4-hydroxycyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a hydroxyl group at the 3rd and 4th positions, respectively The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Methyl-4-hydroxycyclohexanone typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Hydroxylation: Introduction of the hydroxyl group at the 4th position can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Methylation: The methyl group is introduced at the 3rd position via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 3-Methyl-4-oxocyclohexanone.
Reduction: 3-Methyl-4-hydroxycyclohexanol.
Substitution: 3-Methyl-4-alkoxycyclohexanone (for ether formation).
Applications De Recherche Scientifique
(3S,4S)-3-Methyl-4-hydroxycyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Methyl-4-hydroxycyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
(3R,4R)-3-Methyl-4-hydroxycyclohexanone: The enantiomer of the compound with different spatial arrangement.
3-Methyl-4-hydroxycyclohexanone: Without specific stereochemistry.
3-Methylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: (3S,4S)-3-Methyl-4-hydroxycyclohexanone is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds.
Propriétés
IUPAC Name |
(3S,4S)-4-hydroxy-3-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-FSPLSTOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CC[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

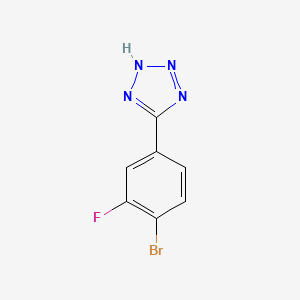
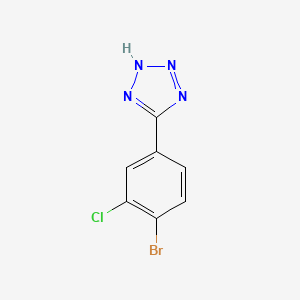
![tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate](/img/structure/B8184501.png)
